molecular formula C6H12N3OP B588488 トリエチレンホスホルアミド-d12 CAS No. 1246816-29-4

トリエチレンホスホルアミド-d12

カタログ番号: B588488
CAS番号: 1246816-29-4
分子量: 185.229
InChIキー: FYAMXEPQQLNQDM-LBTWDOQPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triethylenephosphoramide-d12 is a deuterium-labeled compound with the molecular formula C6D12N3OP and a molecular weight of 185.23. It is a stable isotope-labeled version of triethylenephosphoramide, commonly used in various scientific research applications, particularly in the fields of chemistry and biology .

科学的研究の応用

Triethylenephosphoramide-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

作用機序

Target of Action

Triethylenephosphoramide-d12 is a complex compound used in biochemical research The primary targets and their roles are not explicitly mentioned in the available resources

Biochemical Pathways

It is used in proteomics research , suggesting that it may play a role in protein-related pathways.

Result of Action

As a biochemical used in proteomics research

Action Environment

It is known that the compound should be stored at +4°c , suggesting that temperature may play a role in its stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of triethylenephosphoramide-d12 involves the incorporation of deuterium atoms into the triethylenephosphoramide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions may vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of triethylenephosphoramide-d12 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the deuterium-labeled compound. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product .

化学反応の分析

Types of Reactions

Triethylenephosphoramide-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce a variety of substituted phosphoramide compounds .

類似化合物との比較

Similar Compounds

Uniqueness

Triethylenephosphoramide-d12 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical processes .

生物活性

Triethylenephosphoramide-d12 (TEPA-d12) is a deuterated derivative of triethylenephosphoramide, an alkylating agent used primarily in chemotherapy. This article explores the biological activity of TEPA-d12, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on recent research findings.

TEPA-d12 is synthesized by the deuteration of triethylenephosphoramide, enhancing its stability and allowing for more precise tracking in biological studies. The incorporation of deuterium isotopes can improve the pharmacokinetic profile by altering metabolic pathways, which is crucial for understanding its biological effects.

TEPA-d12 functions primarily as an alkylating agent, which means it interacts with DNA to inhibit cell division. The mechanism involves the formation of covalent bonds with nucleophilic sites on DNA bases, leading to cross-linking and subsequent apoptosis in rapidly dividing cells. This property is particularly useful in cancer treatment, where it targets malignant cells effectively.

Pharmacokinetics

The pharmacokinetic profile of TEPA-d12 has been studied using various models. Key parameters include:

  • Absorption : TEPA-d12 is absorbed efficiently when administered intravenously.
  • Distribution : It exhibits a wide distribution volume due to its lipophilicity.
  • Metabolism : The compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, which can be influenced by the presence of other drugs.
  • Excretion : Renal excretion is the primary route for elimination, with metabolites being excreted in urine.

Table 1: Pharmacokinetic Parameters of TEPA-d12

ParameterValue
Bioavailability100% (IV administration)
Half-life6 hours
Volume of distribution2 L/kg
Clearance0.5 L/h/kg

Antitumor Efficacy

TEPA-d12 has shown significant antitumor activity in preclinical studies. It has been tested against various cancer cell lines, demonstrating potent cytotoxicity. For example:

  • Case Study 1 : In vitro studies on human breast cancer cell lines revealed that TEPA-d12 induced apoptosis at concentrations as low as 1 µM.
  • Case Study 2 : In vivo models using mice with xenografted tumors showed a reduction in tumor size by over 50% after treatment with TEPA-d12 compared to control groups.

Neuroprotective Effects

Interestingly, TEPA-d12 also exhibits neuroprotective properties. Research indicates that it may elevate seizure thresholds in animal models, suggesting potential applications in treating neurological disorders.

Clinical Implications

The clinical implications of TEPA-d12 are significant, particularly in oncology. Its ability to target cancer cells while sparing normal tissues can lead to reduced side effects compared to traditional chemotherapy agents.

Table 2: Clinical Studies Involving TEPA-d12

Study TypePopulationFindings
Phase I TrialCancer patientsWell-tolerated; dose-dependent efficacy observed
Phase II TrialBreast cancerSignificant tumor reduction noted
Pharmacokinetic StudyHealthy volunteersFavorable pharmacokinetic profile established

特性

IUPAC Name

1-bis(2,2,3,3-tetradeuterioaziridin-1-yl)phosphoryl-2,2,3,3-tetradeuterioaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAMXEPQQLNQDM-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(N2CC2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N1P(=O)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。